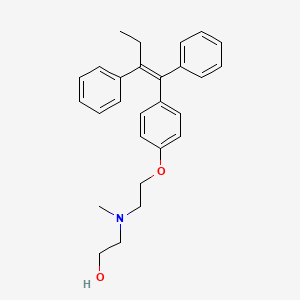
N-Methyl-N-(2-hydroxyethyl)tamoxifen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(2-hydroxyethyl)tamoxifen is an organic compound with a complex structure that includes phenyl groups, an ether linkage, and an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2-hydroxyethyl)tamoxifen typically involves multiple steps. One common route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 4-[(Z)-1,2-diphenylbut-1-enyl]phenol with an appropriate alkylating agent to form the phenoxy intermediate.
Etherification: The phenoxy intermediate is then reacted with 2-chloroethylamine under basic conditions to form the desired ether linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the double bond in the butenyl group, converting it to a butyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated butyl derivatives.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-N-(2-hydroxyethyl)tamoxifen has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of hormone-related disorders.
Industry: Used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(2-hydroxyethyl)tamoxifen involves its interaction with specific molecular targets. The phenyl groups and the amino alcohol moiety allow it to interact with various enzymes and receptors, potentially inhibiting or activating their function. This can lead to a range of biological effects, including modulation of hormone activity and inhibition of cell proliferation.
Comparación Con Compuestos Similares
2-[2-(Dimethylamino)ethoxy]ethanol: This compound has a similar amino alcohol structure but lacks the phenyl groups and the butenyl linkage.
Phenoxyethanol: This compound shares the phenoxy ether linkage but lacks the amino alcohol moiety and the complex phenyl groups.
Uniqueness: N-Methyl-N-(2-hydroxyethyl)tamoxifen is unique due to its combination of phenyl groups, ether linkage, and amino alcohol moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO2/c1-3-26(22-10-6-4-7-11-22)27(23-12-8-5-9-13-23)24-14-16-25(17-15-24)30-21-19-28(2)18-20-29/h4-17,29H,3,18-21H2,1-2H3/b27-26- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDLLZADXLRSGZ-RQZHXJHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCO)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)CCO)/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

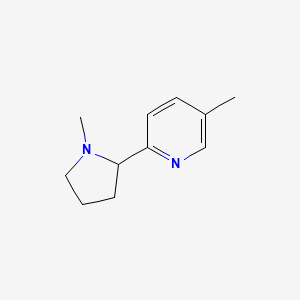
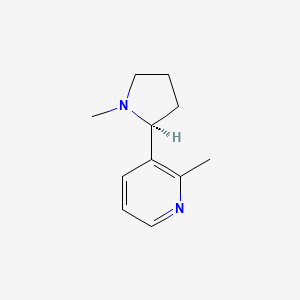
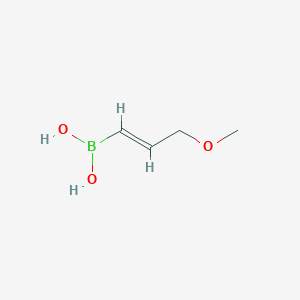
![rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride](/img/new.no-structure.jpg)
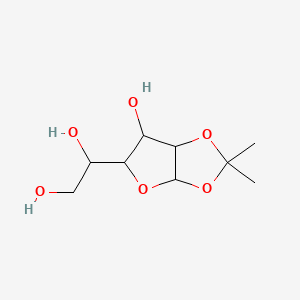
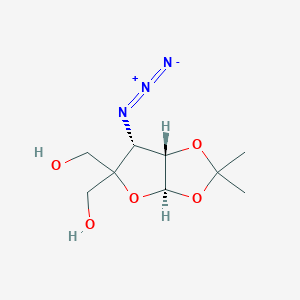
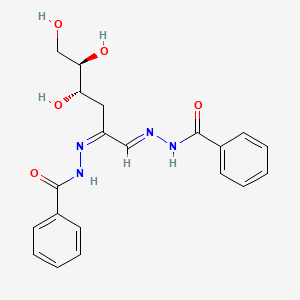
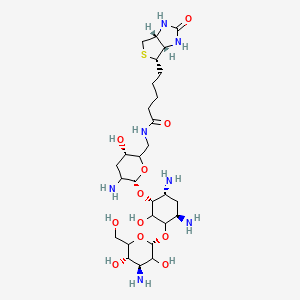
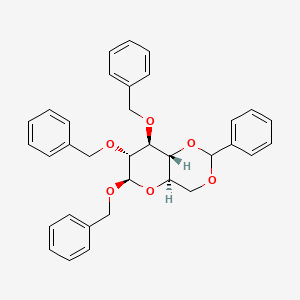

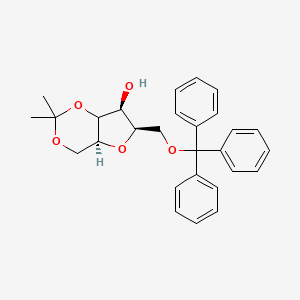
![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide](/img/structure/B1139703.png)
